Product packaging for AB-CHMINACA metabolite M5A(Cat. No.:)

AB-CHMINACA metabolite M5A

Cat. No.: B1151527
M. Wt: 274.3
InChI Key: XMHBGLQLPWENIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-CHMINACA metabolite M5A, with the chemical name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential hepatic metabolite of the synthetic cannabinoid AB-CHMINACA and is supplied as a high-purity analytical reference standard . This product is intended solely for forensic and research applications, specifically for the development and validation of analytical methods to detect consumption of the parent synthetic cannabinoid in biological matrices . The emergence of new synthetic cannabinoids poses a significant challenge for analytical detection, as they are often found at low concentrations in biological samples and require highly sensitive and specific techniques such as LC-MS/MS or high-resolution mass spectrometry (HRMS) for accurate identification . The analysis of metabolites in urine is particularly complex, as it requires prior identification studies of the metabolic pathway, making well-characterized reference materials like M5A essential for this process . AB-CHMINACA is a potent synthetic cannabinoid receptor agonist with a high binding affinity for the central CB1 receptor, and its metabolites are critical targets for confirming drug use in forensic and clinical toxicology . This compound is strictly for research purposes in a controlled laboratory setting; the physiological and toxicological properties of this specific metabolite are not fully characterized . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3 B1151527 AB-CHMINACA metabolite M5A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342337
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207957-90-0
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Characterization and Synthetic Strategies for Ab Chminaca Metabolite M5a

Elucidation of the M5A Chemical Structure

The chemical structure of AB-CHMINACA metabolite M5A has been primarily elucidated through the use of advanced analytical techniques, particularly mass spectrometry. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has been instrumental in identifying M5A in biological matrices. frontiersin.org

The structure of M5A is characterized by two key modifications to the parent AB-CHMINACA molecule: hydrolysis of the terminal amide to a carboxylic acid and hydroxylation of the cyclohexyl ring. The exact position of the hydroxyl group on the cyclohexyl ring can vary, leading to different isomers.

Mass spectral data for this compound is available in online databases such as mzCloud, which houses a collection of mass spectra that can be used for the identification of unknown compounds. lincoln.ac.uk This data includes fragmentation patterns that are characteristic of the 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid core structure with a hydroxyl group on the cyclohexyl moiety. While detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for the isolated M5A metabolite is not extensively published, the structural confirmation of similar synthetic cannabinoid metabolites has been achieved through a combination of GC-MS, LC-HRMS, IR, and NMR spectroscopy. nih.gov

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure1H-Indazole-3-carboxylic acid
N1-substituent(4-hydroxycyclohexyl)methyl
Molecular FormulaC15H18N2O2
ChiralityContains multiple chiral centers

Methodologies for the Chemical Synthesis of M5A and Related Analogs

A general approach would involve the synthesis of the 1H-indazole-3-carboxylic acid core, followed by the introduction of the hydroxylated cyclohexylmethyl side chain at the N1 position.

A Potential Synthetic Pathway:

Synthesis of the Indazole Core: 1H-indazole-3-carboxylic acid can be prepared through various established methods, such as the hydrolysis of isatin (B1672199) followed by diazotization, reduction, and cyclization. google.com Alternatively, commercially available 1H-indazole-3-carboxylic acid methyl ester can be used as a starting material. nmpharmtech.com

Preparation of the Side Chain: A suitable precursor for the side chain would be a (4-hydroxycyclohexyl)methyl halide or tosylate. This can be synthesized from commercially available 4-hydroxycyclohexanemethanol.

N-Alkylation: The 1H-indazole-3-carboxylic acid (or its ester) can be N-alkylated with the prepared side-chain precursor. This reaction is typically carried out in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). chemrxiv.org The reaction conditions can be optimized to favor N1-alkylation over N2-alkylation. nih.gov

Hydrolysis (if starting with an ester): If an ester of the indazole was used, the final step would be the hydrolysis of the ester group to the carboxylic acid, typically under basic or acidic conditions.

The synthesis of related hydroxylated indazole derivatives has been reported, which can serve as a reference for developing a specific protocol for M5A. For instance, the synthesis of 5-hydroxy-1H-indazole-3-carboxaldehyde has been described, which could potentially be oxidized to the corresponding carboxylic acid. frontiersin.org

Table 2: General Reaction Steps in the Proposed Synthesis of M5A

StepReaction TypeKey Reagents
1Heterocycle FormationIsatin, NaOH, NaNO2, SnCl2
2Side Chain Preparation4-hydroxycyclohexanemethanol, HBr or TsCl
3N-Alkylation1H-indazole-3-carboxylic acid, NaH, DMF
4HydrolysisLiOH or HCl

Chiral Separation and Enantiospecific Characterization Techniques Applicable to M5A Research

This compound is a chiral molecule due to the presence of stereocenters in the cyclohexyl ring. The different enantiomers and diastereomers may exhibit different biological activities. Therefore, their separation and characterization are of significant interest.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique for the enantioseparation of synthetic cannabinoids and their metabolites. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown excellent selectivity for this class of compounds. frontiersin.orgfrontiersin.org

Specifically for compounds with an indazole-3-carboxamide structure similar to the parent of M5A, a Lux® i-Cellulose-5 column has been successfully used for chiral separation. frontiersin.org More recently, the (R,R)-Whelk-O® 1 chiral stationary phase has also been employed for the enantioresolution of AB-CHMINACA. lincoln.ac.uk These methods are directly applicable to the chiral separation of M5A.

The characterization of the separated enantiomers can be achieved by coupling the chiral HPLC system to a mass spectrometer (LC-MS) or a photodiode array (PDA) detector. Chiral HPLC coupled with tandem mass spectrometry (chiral HPLC-MS/MS) is a powerful tool for the sensitive and specific detection and quantification of individual enantiomers in complex matrices like biological fluids. frontiersin.org

Table 3: Applicable Chiral Separation and Characterization Techniques for M5A

TechniqueDescription
Chiral HPLCUtilizes chiral stationary phases (e.g., Lux® i-Cellulose-5, (R,R)-Whelk-O® 1) to separate enantiomers.
LC-MS/MSProvides high sensitivity and specificity for the detection and quantification of separated enantiomers.
HPLC-PDAAllows for the detection of separated enantiomers based on their UV absorbance.

Metabolic Biotransformation Pathways of Ab Chminaca Leading to M5a

In Vitro Metabolic Studies Using Human Liver Microsomes (HLMs) and Other Hepatic Models

In vitro metabolic studies are fundamental in elucidating the biotransformation pathways of novel psychoactive substances like AB-CHMINACA. Human liver microsomes (HLMs) are a common and valuable tool for these investigations as they contain a high concentration of drug-metabolizing enzymes. nih.gov

Studies utilizing HLMs have successfully identified a range of metabolites of AB-CHMINACA, including hydroxylated and carboxylated derivatives. nih.gov The formation of these metabolites is primarily attributed to the activity of cytochrome P450 (CYP) and amidase enzymes present in the liver. nih.gov

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics. In the case of AB-CHMINACA, CYP enzymes are primarily responsible for oxidative metabolic reactions. nih.gov

While CYP enzymes are heavily involved in the formation of hydroxylated metabolites of AB-CHMINACA, their direct role in the formation of the carboxylated metabolite M5A is secondary. The initial and key step in the pathway to M5A is the hydrolysis of the terminal amide group, which is not a typical CYP-mediated reaction. nih.govresearchgate.net However, CYP enzymes, particularly the CYP3A4 isozyme, can be involved in the further oxidation of other parts of the AB-CHMINACA molecule, potentially creating intermediates that are then acted upon by other enzymes or further metabolized. nih.gov Research using recombinant human CYP enzymes has identified CYP3A4 as the most active enzyme in the hydroxylation of AB-CHMINACA. nih.gov

Table 1: Key Cytochrome P450 Isozymes Investigated in AB-CHMINACA Metabolism
EnzymeGeneral Role in Drug MetabolismSpecific Role in AB-CHMINACA Metabolism
CYP3A4 Metabolism of a wide range of drugs and xenobiotics.Major enzyme responsible for the hydroxylation of AB-CHMINACA. nih.gov
Other CYPs Various roles in drug metabolism.Investigated for their contribution to the overall metabolism of AB-CHMINACA.

Amidase enzymes are hydrolases that catalyze the cleavage of amide bonds. In the biotransformation of AB-CHMINACA, amidases play a crucial role in the formation of its carboxylated metabolites, including M5A. nih.gov The primary metabolic pathway leading to M5A involves the hydrolysis of the terminal amide group of the valine moiety of AB-CHMINACA. researchgate.net This enzymatic reaction converts the amide to a carboxylic acid, resulting in the formation of AB-CHMINACA metabolite M5A.

In vitro studies with HLMs have demonstrated the formation of two carboxylated metabolites, with one of them being a major metabolite detected. nih.gov The experimental setup for these studies often involves incubations with and without the presence of NADPH, a necessary cofactor for CYP enzyme activity. The formation of carboxylated metabolites in the absence of NADPH further supports the primary role of amidases in this specific biotransformation.

Table 2: Enzymatic Reactions in the Formation of this compound
Enzyme FamilyReaction TypeSubstrateProduct
Amidase HydrolysisAB-CHMINACAThis compound (carboxylated metabolite)
Cytochrome P450 Oxidation (Hydroxylation)AB-CHMINACAHydroxylated metabolites

Identification of Primary and Secondary Metabolic Pathways Yielding M5A

The metabolic cascade of AB-CHMINACA is complex, involving both primary and secondary pathways.

The primary metabolic pathway leading to the formation of M5A is the direct hydrolysis of the terminal amide of AB-CHMINACA by amidase enzymes. researchgate.net This is considered a major metabolic route for this compound. nih.gov

Secondary metabolic pathways may also contribute to the formation of M5A or its subsequent metabolites. These pathways could involve initial modifications to the AB-CHMINACA molecule by CYP enzymes, such as hydroxylation on the cyclohexyl ring or the alkyl chain. These hydroxylated intermediates could then undergo amide hydrolysis to form hydroxylated versions of M5A. Conversely, M5A itself could be a substrate for further enzymatic reactions, including hydroxylation by CYP enzymes, leading to di-hydroxylated or other modified metabolites.

Comparative Biotransformation Analyses of AB-CHMINACA Across Relevant Systems

The metabolic profile of a compound can vary depending on the in vitro system used for the investigation. Besides HLMs, other hepatic models such as cryopreserved human hepatocytes and liver S9 fractions are also employed in drug metabolism studies.

Human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive picture of a drug's metabolic fate. semanticscholar.orgd-nb.info While HLMs are enriched in CYP enzymes, they may lack some of the cytosolic enzymes present in hepatocytes. Studies on other synthetic cannabinoids have shown that hepatocytes can sometimes identify a broader range of metabolites compared to HLMs.

A direct comparative study focusing specifically on the differential formation of this compound in these systems is not extensively documented. However, based on the known enzymatic processes, it is expected that both HLMs and hepatocytes would produce M5A due to the presence of amidase activity in both systems. The relative abundance of M5A compared to other metabolites might differ between the systems, potentially reflecting the interplay between different enzyme systems present in each model.

Metabolomic Approaches to Uncover AB-CHMINACA Metabolic Footprints

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, offers a powerful approach to identify the metabolic footprint of xenobiotic exposure. frontiersin.org Untargeted and targeted metabolomic strategies, typically employing high-resolution mass spectrometry, are used to identify known and unknown metabolites in biological samples.

In the context of AB-CHMINACA, metabolomic approaches are crucial for identifying the array of metabolites formed in vivo. A systematic review of analytical methods for the detection of synthetic cannabinoids has confirmed the identification of this compound, along with other metabolites, in human hair samples. nih.gov The detection of M5A in authentic biological samples underscores its importance as a biomarker of AB-CHMINACA exposure.

These metabolomic studies, by providing a comprehensive overview of the metabolites present, help to confirm the metabolic pathways elucidated through in vitro experiments and can reveal novel or unexpected biotransformation products. The identification of M5A as part of the metabolic footprint of AB-CHMINACA validates the significance of the amidase-mediated hydrolysis pathway.

Analytical Methodologies for the Detection and Quantification of Ab Chminaca Metabolite M5a

Chromatographic Techniques for M5A Analysis

Chromatography is the cornerstone for separating M5A from endogenous matrix components and other related metabolites prior to detection. Both liquid and gas chromatography are widely utilized, each offering distinct advantages. nih.gov The choice of technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., targeted quantification vs. non-targeted screening). nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the targeted analysis of AB-CHMINACA metabolites in biological fluids like urine and blood. nih.govmdpi.com Its high sensitivity and specificity allow for the reliable quantification of metabolites at trace levels. unifi.it The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE) or a "dilute-and-shoot" approach, to minimize matrix effects. nih.gov

LC-MS/MS methods are developed to be highly selective, often monitoring multiple specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each analyte to ensure accurate identification. unifi.itunipd.it The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, commonly consisting of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. unipd.itpreprints.org

Table 1: Example LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis

ParameterTypical Conditions
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC) unipd.it
Column Reversed-phase C18 (e.g., Acquity UPLC® HSS C18, 1.8 µm) unipd.it
Mobile Phase A Water with 0.1% formic acid or ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid unipd.it
Ionization Source Electrospray Ionization (ESI) in positive mode unipd.it
Detection Mode Multiple Reaction Monitoring (MRM)

Gas chromatography-mass spectrometry (GC-MS) is another established technique for analyzing synthetic cannabinoids and their metabolites. nih.gov A key consideration for GC-MS analysis of metabolites like M5A is their polarity and thermal stability. unifi.it Polar functional groups, such as hydroxyl groups introduced during metabolism, often require a chemical derivatization step (e.g., silylation) to increase the analyte's volatility and thermal stability, making it suitable for GC analysis. unifi.it

Electron ionization (EI) is commonly used in GC-MS, producing characteristic and reproducible fragmentation patterns that are valuable for identification by comparison with mass spectral libraries. unifi.itunodc.org The separation is performed on a capillary column, typically with a non-polar stationary phase, using a temperature-programmed oven to elute the compounds. swgdrug.org While robust, GC-MS methods can be more time-consuming than LC-MS/MS due to the need for derivatization and longer run times. unifi.it

Table 2: General GC-MS Parameters for Synthetic Cannabinoid Analysis

ParameterTypical Conditions
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Derivatization Often required (e.g., silylation with BSTFA)
Column Fused silica (B1680970) capillary column (e.g., Rtx-5MS) swgdrug.org
Carrier Gas Helium swgdrug.org
Ionization Source Electron Ionization (EI)
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is essential for non-targeted screening and the structural confirmation of metabolites. nih.govmdpi.com Unlike targeted tandem mass spectrometry, HRMS acquires accurate mass data for all ions within a specified range, allowing for the retrospective analysis of data for newly identified compounds without re-injecting the sample. mdpi.comojp.gov

For M5A, HRMS can determine its elemental composition with high accuracy from the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. swgdrug.org By analyzing the fragmentation patterns (MS/MS spectra) generated in the mass spectrometer, researchers can deduce the location of metabolic modifications on the parent AB-CHMINACA structure. nih.gov This capability is particularly valuable in metabolism studies where reference standards for all potential metabolites are not available. nih.govnih.gov

Spectroscopic Techniques for M5A Structural Confirmation

While mass spectrometry provides critical information on mass and fragmentation, definitive structural elucidation of a novel metabolite requires spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of chemical compounds, including drug metabolites. europa.eunih.gov To perform NMR analysis, the metabolite must first be isolated and purified in sufficient quantities (typically microgram to milligram amounts). hyphadiscovery.com Techniques like 1H NMR and 13C NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), allow scientists to piece together the complete chemical structure. hyphadiscovery.com

In the context of M5A, NMR would be used to confirm the exact position of the chemical modification that distinguishes it from the parent compound and other metabolites. nih.gov While not used for routine screening due to the large sample amount required and complexity, NMR is indispensable in the initial characterization of metabolic pathways. preprints.orghyphadiscovery.com The structural confirmation of AB-CHMINACA itself has been performed using NMR, providing a reference for the analysis of its metabolic products. europa.eu

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. preprints.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. swgdrug.org

For a metabolite like M5A, FTIR can help confirm the presence of new functional groups introduced during metabolism, such as a hydroxyl (-OH) or carboxylic acid (-COOH) group, which would show characteristic absorption bands in the IR spectrum that are not present in the spectrum of the parent compound, AB-CHMINACA. swgdrug.org While less specific for determining the exact molecular structure compared to NMR, FTIR provides rapid, valuable information about the chemical changes that have occurred. preprints.org

Immunoassay Development and Validation for M5A Detection in Research

The development of immunoassays for synthetic cannabinoids is a crucial area of research for initial screening purposes. However, the landscape of analytical methods for new psychoactive substances is dominated by chromatographic techniques combined with mass spectrometry. nih.gov A systematic review of 28 articles focused on the detection of AB-CHMINACA and other synthetic cannabinoids found that only one study described an immunoassay method validation, with the remainder reporting on chromatographic mass spectrometry assays. nih.gov

Immunoassays are designed to detect a target analyte or a class of structurally similar compounds. For a specific metabolite like AB-CHMINACA metabolite M5A, this would involve producing antibodies that selectively bind to its unique chemical structure. The validation of such an assay would require assessing its sensitivity and specificity, ensuring it can detect the metabolite at low concentrations without cross-reacting with the parent compound or other metabolites, which can be a significant challenge due to their structural similarities. While reference standards for this compound are available for research and forensic applications, specific literature detailing the development and validation of a targeted immunoassay for M5A is not widely available, reflecting the research community's reliance on more definitive mass spectrometry-based methods for metabolite-specific identification. nih.govbertin-bioreagent.com

Analytical Validation Parameters for M5A in Research Matrices

The validation of any analytical method is essential to ensure its reliability, accuracy, and reproducibility. For this compound, validation parameters are typically established using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most widely used approach for the selective identification of synthetic cannabinoids and their metabolites. nih.govnih.gov Recommended parameters for method validation in forensic toxicology include determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity, accuracy, and precision, and evaluating matrix effects and potential interferences. nih.govresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. In a study that developed and validated an LC-MS/MS method for the detection of AB-CHMINACA and its six metabolites (including M5A) in hair, the LOD and LOQ were established for the group of analytes. The limits of detection for the metabolites ranged from 0.5 to 10 pg/mg, and the limits of quantification were between 2 and 50 pg/mg. nih.gov

Table 1: LOD and LOQ for AB-CHMINACA Metabolites in Hair

This table is interactive. Click on the headers to sort the data.

ParameterValue Range (pg/mg)
Limit of Detection (LOD)0.5 - 10
Limit of Quantification (LOQ)2 - 50
Data sourced from a study on the detection of AB-CHMINACA and its six metabolites in hair. nih.gov

Linearity, Accuracy, and Precision Assessments in M5A Analytical Methods

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For the LC-MS/MS method developed for AB-CHMINACA and its metabolites in hair, good linearity was reported within the range of 5-1000 pg/mg or 10-1000 pg/mg, depending on the specific analyte. nih.gov

Accuracy refers to the closeness of a measured value to a known true value, while precision measures the reproducibility of the results. In the same study, both intra- and inter-assay precision and accuracy values were determined to be below 15%, which is a widely accepted criterion in bioanalytical method validation, proving the reproducibility and accuracy of the method. nih.gov

Table 2: Validation Parameters for an LC-MS/MS Method for AB-CHMINACA Metabolites

This table is interactive. Click on the headers to sort the data.

Validation ParameterResult
Linearity Range5-1000 pg/mg or 10-1000 pg/mg
Intra- and Inter-Assay Precision< 15%
Intra- and Inter-Assay Accuracy< 15%
Results from a validated method for detecting AB-CHMINACA and its metabolites in hair. nih.gov

Evaluation of Matrix Effects and Analytical Interferences in M5A Detection

Biological samples, or matrices, are complex mixtures that can interfere with the analysis of a target analyte, either by suppressing or enhancing the analytical signal. This is known as the matrix effect. Evaluating these effects is a critical step in method validation. For the analysis of AB-CHMINACA metabolites in hair, sample preparation steps such as extraction with methanol are employed to reduce matrix effects. nih.govnih.gov In the validation of the LC-MS/MS method for hair analysis, no significant variation was observed when using different sources of hair matrices, indicating that the method was robust and that matrix effects were successfully minimized. nih.gov

Application of Analytical Methods for M5A in Biological Research Matrices

The validated analytical methods are applied to various biological matrices to understand the metabolism and detection window of synthetic cannabinoids. nih.govdrugsandalcohol.ie Hair is a particularly valuable matrix as it can provide a longer history of substance use compared to blood or urine. nih.govmdpi.com The detection of metabolites is crucial because parent compounds are often rapidly metabolized and may be found in very low concentrations. nih.gov

Detection in Hair Samples: Method Development and Research Applications

Hair analysis is a key application for methods targeting AB-CHMINACA and its metabolites due to its potential for retrospective consumption monitoring. nih.govmdpi.com A significant study focused on developing and validating an LC-MS/MS method specifically for AB-CHMINACA and six of its metabolites in human hair. nih.gov The sample preparation involved methanol extraction, evaporation, and filtration before analysis. nih.gov

While the method was successfully validated for selectivity, accuracy, and reproducibility, its application to 37 authentic hair samples from suspected synthetic cannabinoid users yielded an important finding. Although AB-CHMINACA and its metabolites M2 and M4 were detected, M5A and the other targeted metabolites were not found in any of the samples. nih.gov This suggests that while M5A is a potential metabolite, it may not be a major metabolite found in hair or may be present at concentrations below the detection limits of the validated method in the cases studied. nih.gov This highlights the importance of analyzing for multiple metabolites simultaneously to increase the chances of detecting exposure to the parent compound. nih.gov

Detection in Urine Samples: Method Development and Research Applications

The identification of AB-CHMINACA metabolites in urine is critical for confirming exposure, as the parent compound is often extensively metabolized and rarely excreted unchanged. A pivotal study in this area successfully identified a suite of AB-CHMINACA metabolites, including the class of dihydroxylated metabolites to which M5A belongs, in an authentic human urine sample.

Method Development:

A primary method for the detection of this compound and other related metabolites in urine involves Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS). This high-resolution mass spectrometry technique is essential for distinguishing between numerous structurally similar metabolites.

Sample Preparation: For urine samples, a straightforward "dilute-and-shoot" approach is often sufficient. In the foundational research by Erratico et al. (2015), urine samples were simply centrifuged, and the supernatant was diluted with mobile phase before injection into the LC-MS system. This minimizes sample manipulation and potential analyte loss.

Chromatography: Reversed-phase liquid chromatography is typically employed to separate the metabolites based on their polarity. A gradient elution with solvents like acetonitrile and water (often containing additives like formic acid to improve ionization) allows for the effective separation of the various hydroxylated and carboxylated metabolites.

Mass Spectrometry: High-resolution mass spectrometry, specifically QTOF-MS, provides accurate mass measurements of the precursor and product ions. This is vital for proposing elemental compositions and identifying unknown metabolites like M5A, for which certified reference standards may not have been initially available. The identification in the study by Erratico et al. was based on comparing the retention times and mass spectra of metabolites generated in vitro using human liver microsomes with those found in the authentic urine sample.

Research Applications:

The primary application of these analytical methods has been in human metabolism studies and forensic toxicology. The identification of M5A and other dihydroxylated metabolites (designated M2-M7 in the study) in a user's urine sample confirmed their formation in vivo. caymanchem.com This makes them crucial biomarkers for confirming the intake of AB-CHMINACA. While the initial study focused on qualitative identification, the data provides the necessary foundation for developing fully validated quantitative methods using techniques like triple quadrupole mass spectrometry (LC-MS/MS) with the aid of synthesized reference standards.

Below is a summary of the analytical approach used for the identification of the M5A metabolite class in urine.

ParameterDetailsSource
Analytical Technique Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) caymanchem.com
Sample Matrix Human Urine caymanchem.com
Sample Preparation Centrifugation and dilution of supernatant caymanchem.com
Key Finding Confirmed the in vivo presence of dihydroxylated metabolites (including the class M5A belongs to) caymanchem.com
Application Biomarker identification for confirming AB-CHMINACA consumption caymanchem.com

Detection in Blood/Plasma/Serum Samples: Method Development and Research Applications

The detection of synthetic cannabinoid metabolites in blood, plasma, or serum is essential for correlating drug use with physiological effects, particularly in contexts like driving under the influence of drugs (DUID) or acute intoxications. However, the development of specific analytical methods for this compound in these matrices is not as well-documented as for urine.

Method Development and Research Applications:

While numerous studies focus on the parent AB-CHMINACA or other major metabolites in blood, specific, validated methods for the routine detection or quantification of metabolite M5A are not extensively detailed in the peer-reviewed literature. General systematic reviews indicate that metabolites are often present at higher concentrations than the parent compound in blood, making them viable analytical targets. nih.gov

The analytical approach for metabolites like M5A in blood would be based on established bioanalytical methods, primarily LC-MS/MS, which offers the required sensitivity and selectivity for the low concentrations typically expected in blood.

Sample Preparation: Unlike urine, blood, plasma, and serum require more extensive sample preparation to remove proteins and other interfering matrix components. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in blood due to its high sensitivity and specificity. nih.gov

Forensic and Toxicological Research Significance of Ab Chminaca Metabolite M5a

Role of M5A as a Biomarker for AB-CHMINACA Exposure in Research Contexts

The identification of reliable biomarkers is crucial for accurately documenting the intake of synthetic cannabinoids like AB-CHMINACA. nih.govnih.gov Because SCRAs are typically subject to extensive metabolic conversion, parent compounds are rarely found in urine samples, making their metabolites the primary targets for forensic analysis. oup.comfrontiersin.org In the case of AB-CHMINACA, in vitro studies using human liver microsomes have been instrumental in identifying its metabolic pathways. nih.gov These studies revealed that AB-CHMINACA undergoes several biotransformations, primarily through oxidation (hydroxylation) and hydrolysis. nih.gov

Research has identified numerous metabolites of AB-CHMINACA, with hydroxylated and carboxylated forms being prominent. nih.gov While the specific designation "M5A" is a general term for a potential metabolite, studies have characterized several key metabolites that serve as effective biomarkers. For instance, research has shown that hydroxylated metabolites are major products of AB-CHMINACA metabolism. nih.gov The presence of these specific and abundant metabolites in urine confirms exposure to the parent compound. nih.gov Even when the parent AB-CHMINACA is below the limit of quantification in plasma samples, its metabolites can still be present at quantifiable levels, underscoring their importance as biomarkers. mdpi.com The correlation between the parent compound in blood and its metabolites in urine provides a robust confirmation of use. nih.gov

Table 1: Key Metabolic Pathways of AB-CHMINACA

Metabolic Reaction Resulting Metabolites Enzyme System Involved
Hydroxylation Mono-hydroxylated metabolites, Di-hydroxylated metabolites Cytochrome P450 (CYP) enzymes, particularly CYP3A4
Amide Hydrolysis Carboxylated metabolites Amidase enzymes
N-Dealkylation Metabolite from cleavage of the cyclohexylmethyl group Cytochrome P450 (CYP) enzymes

This table is based on findings from in vitro metabolism studies. nih.gov

Analytical Strategies for Metabolite Profiling in Forensic Science Research

The detection of SCRA metabolites in complex biological matrices like urine, blood, and hair requires highly sensitive and specific analytical techniques. mdpi.comnih.gov The low concentrations of these analytes necessitate methods with low limits of detection and quantification. mdpi.com

The gold standard for the identification and quantification of synthetic cannabinoid metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govnih.gov This technique offers excellent selectivity and sensitivity, allowing for the simultaneous detection of multiple analytes in a single run. nih.gov The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes in LC-MS/MS enhances the specificity of detection for targeted metabolites. nih.gov

Another powerful tool is High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS). nih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites without the immediate need for a reference standard. researchgate.net This is particularly valuable given the constant emergence of new SCRAs and the delay in the availability of certified reference materials. oup.commdpi.com HRMS allows for retrospective data analysis, meaning that data acquired from samples can be re-examined for newly identified substances at a later date. researchgate.netojp.gov

Sample preparation is a critical step before instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique to clean up urine samples and concentrate the analytes of interest, leading to improved method sensitivity and precision. mdpi.com

Table 2: Comparison of Analytical Techniques for SCRA Metabolite Detection

Technique Advantages Disadvantages
LC-MS/MS High sensitivity and specificity; well-established for quantitative analysis. nih.gov Requires reference standards for each target analyte; scope needs continuous updating. researchgate.net
HRMS (e.g., LC-QTOF-MS) Enables identification of unknown compounds; allows for retrospective data analysis. researchgate.netmdpi.com May be less sensitive for quantification compared to targeted MS/MS; data analysis can be complex. frontiersin.org
GC-MS Reliable and accurate for certain compounds. nih.gov Often requires derivatization for non-volatile metabolites; less suitable for thermally unstable compounds. nih.gov

| Immunoassays | Rapid and easy to use for initial screening. researchgate.net | Can lack specificity (cross-reactivity); cannot keep pace with newly emerging SCRAs. nih.govresearchgate.net |

Challenges in the Identification and Monitoring of Emerging SCRAs and Their Metabolites in Forensic Research

Forensic toxicology laboratories face a multitude of challenges in keeping up with the evolving landscape of synthetic cannabinoids. frontiersin.orgumw.edu.pl

Chemical Diversity and Rapid Emergence : Clandestine labs constantly create new SCRAs by making minor modifications to existing chemical structures to circumvent legal controls. oup.commdpi.com This results in a vast and ever-changing array of compounds that analytical methods must be able to detect. azolifesciences.com

Lack of Reference Standards : A significant hurdle is the delayed availability of certified reference materials for new SCRAs and their metabolites. oup.commdpi.com These standards are essential for validating analytical methods and confirming the identity of a substance in a sample. umw.edu.pl By the time a standard becomes available, the parent compound may have already been replaced by a newer analogue on the illicit market. mdpi.com

Extensive Metabolism : As previously noted, SCRAs are extensively metabolized, with little to no parent drug excreted in urine. frontiersin.org This requires comprehensive metabolic studies for each new SCRA to identify the most suitable and long-lasting urinary biomarker metabolites. nih.govmdpi.com

Shared Metabolic Pathways : Structurally similar SCRAs can produce identical or isobaric metabolites, complicating the identification of the specific parent compound that was consumed. frontiersin.org This can have significant legal implications, as different SCRA analogues may have different legal statuses. frontiersin.org

Analytical Complexity : Developing and validating robust analytical methods for an ever-expanding list of compounds is a time-consuming and resource-intensive process for forensic laboratories. oup.comresearchgate.net Methods must be continuously updated and revalidated to incorporate new substances. researchgate.net

These challenges necessitate a proactive approach, including the use of flexible screening methods like HRMS and international collaboration to share data on new substances and their metabolic profiles. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide AB-CHMINACA

Emerging Research Directions and Future Perspectives

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The reliable detection of M5A and other SCRA metabolites hinges on the development and refinement of highly sensitive analytical methods. Due to the low concentrations found in biological matrices like hair and urine, advanced techniques are essential for comprehensive profiling.

High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has become a cornerstone for identifying metabolites like M5A. nih.govnih.gov This technology allows for the detection of known and unknown compounds without the immediate need for reference standards, which is crucial given the constant emergence of new substances. nih.gov For quantitative purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed. Specific detection parameters for AB-CHMINACA M5A in hair have been established using this technique, demonstrating its high sensitivity. nih.govresearchgate.net

Table 1: LC-MS/MS Detection Parameters for AB-CHMINACA Metabolite M5A in Hair

Analyte Method Limit of Detection (LOD) (pg/mg) Limit of Quantification (LOQ) (pg/mg)
AB-CHMINACA M5A LC-MS/MS 10 50

Data sourced from studies on NPS analysis in hair. nih.govresearchgate.net

In contrast, preliminary screening methods like immunoassays are generally not suitable for the specific detection of M5A. For instance, the CEDIA® AB-PINACA assay shows minimal cross-reactivity to this metabolite, underscoring the need for more specific and sensitive confirmatory methods like mass spectrometry. thermofisher.com

Table 2: Cross-Reactivity of AB-CHMINACA M5A in a Commercial Immunoassay

Compound Tested Concentration Tested (ng/mL) % Cross-Reactivity
AB-CHMINACA M5A 10,000 0.007%

Data from the CEDIA® AB-PINACA Assay product insert. thermofisher.com

Integration of In Silico Predictions with Experimental Metabolite Identification

Given the sheer volume of emerging SCRAs, in silico or computer-based prediction models have become indispensable tools for anticipating metabolic pathways. These programs predict likely biotransformations, allowing laboratories to proactively identify potential targets before certified reference materials are available. AB-CHMINACA M5A is a result of one of the primary predicted metabolic transformations for the parent compound: hydroxylation of the cyclohexyl ring. researchgate.net

The integration of these computational predictions with experimental data is a critical research direction. In silico models provide a roadmap for researchers, who then use in vitro systems, such as human liver microsomes (HLMs), to confirm the presence of these predicted metabolites. nih.govresearchgate.net The identification of a suite of mono-hydroxylated metabolites, including M5A, in HLM incubations validates the accuracy of these predictive models and solidifies their role in forensic toxicology. nih.gov

Expanding Understanding of Enzymatic Pathways in M5A Biotransformation

The formation of AB-CHMINACA M5A occurs primarily through Phase I metabolism, which involves the modification of the parent drug molecule. nih.gov Extensive in vitro studies using HLMs have demonstrated that this biotransformation is carried out by Cytochrome P450 (CYP) enzymes. nih.gov

Specifically, investigations into the formation of the mono-hydroxylated metabolites of AB-CHMINACA have identified CYP3A4 as the most active enzyme in this process. nih.gov A deeper understanding of these enzymatic pathways is crucial, as individual variations in metabolic profiles can be influenced by factors such as genetic polymorphisms in CYP450 isoenzymes. nih.gov Such variations could potentially alter the concentration or even the presence of M5A in a given sample, impacting toxicological interpretation. Future research will likely focus on characterizing the influence of minor CYP enzymes and exploring how genetic differences affect metabolite formation.

Standardization of Research Methodologies for Novel SCRA Metabolites

A significant hurdle in the study of NPS is the lack of uniformity in analytical methods across different laboratories. frontiersin.org The development of standardized research methodologies is a critical future perspective for ensuring that data related to novel metabolites like M5A are reliable, reproducible, and comparable.

Standardization encompasses several key areas:

Sample Preparation: Establishing consistent protocols for handling different biological matrices (e.g., enzymatic hydrolysis for urine samples) is necessary to ensure accurate metabolite detection. frontiersin.org

Reference Standards: The scarcity of certified reference materials for metabolites remains a major challenge. frontiersin.org International collaboration is needed to synthesize and distribute these standards, including for M5A.

Analytical Parameters: Standardizing the validation and reporting of analytical parameters, such as the limit of detection (LOD) and limit of quantification (LOQ), is essential for comparing results between laboratories. nih.govresearchgate.net

Choice of Biomarkers: A consensus on which metabolites serve as the most reliable biomarkers for consumption is needed. Given that M5A is one of several hydroxylated metabolites, standardized guidelines could help determine its utility as a primary or secondary marker for AB-CHMINACA intake.

By addressing these areas, the forensic community can develop a more robust and harmonized approach to detecting and quantifying SCRA metabolites, ultimately improving the accuracy of toxicological findings.

Q & A

Q. What are the primary metabolic pathways of AB-CHMINACA leading to the formation of metabolite M5A?

AB-CHMINACA undergoes extensive hepatic metabolism, with M5A identified as a key metabolite. Major pathways include:

  • Amide hydrolysis : Cleavage of the valinamide side chain, forming carboxylated metabolites like M5A .
  • Hydroxylation : Cyclohexyl ring mono-/di-hydroxylation, observed in human liver microsomes (HLMs) .
  • Glucuronidation : Uniquely occurs at carboxyl groups (not hydroxyls), enhancing urinary excretion . Methodological Insight: Use LC-HRMS with human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) to track metabolite formation. Validate via precursor/product ion matching (±10 ppm accuracy) and retention time consistency .

Q. How do solubility and storage conditions impact experimental reproducibility with M5A?

  • Solubility : M5A is sparingly soluble in aqueous buffers. Optimal solvents include DMF (50 mg/ml) or DMSO (30 mg/ml) for stock solutions .
  • Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month limit). Avoid freeze-thaw cycles to prevent degradation . Practical Tip: Pre-warm solvents to 37°C and sonicate to improve dissolution .

Q. Which enzymes are primarily responsible for AB-CHMINACA metabolism, and how does this affect M5A detection?

  • CYP3A4 dominates Phase I metabolism, generating hydroxylated intermediates.
  • Amidases catalyze amide hydrolysis, directly producing M5A . Experimental Design: Use recombinant CYP panels or HLM inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions .

Q. What analytical methods are recommended for detecting M5A in biological matrices?

  • LC-MS/MS : Preferred for sensitivity (LLOQ ~pg/ml) and specificity. Use MRM transitions for M5A and isotopically labeled internal standards .
  • HRMS : Enables untargeted metabolite screening via accurate mass (±5 ppm) and MS/MS spectral libraries . Validation Step: Cross-check metabolites in negative controls to exclude artifacts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in metabolite nomenclature across studies?

Discrepancies arise from inconsistent naming (e.g., "M2" in one study vs. "M21" in another). Strategies include:

  • Structural Elucidation : Use NMR or HRMS/MS to confirm fragmentation patterns and assign IUPAC names .
  • Cross-Study Alignment : Compare retention times, precursor/product ions, and enzymatic pathways to harmonize nomenclature .

Q. What experimental parameters are critical for assessing M5A's stability in simulated physiological conditions?

  • pH : Test stability in PBS (pH 7.4) vs. gastric fluid (pH 1.2) to mimic oral vs. inhalation exposure .
  • Temperature : Incubate at 37°C (physiological) vs. 4°C (storage) to quantify degradation kinetics .
  • Matrix Effects : Spike M5A into plasma, urine, or liver homogenates to evaluate protein binding and metabolite recovery .

Q. How should researchers address conflicting data on M5A's toxicity in animal models?

  • Dose-Response Studies : Calculate LD₅₀ (e.g., 282.84 mg/kg in mice via intraperitoneal injection) and correlate with histopathology (e.g., liver/kidney damage) .
  • Metabolite Quantification : Measure parent compound and M5A in blood/tissues at multiple timepoints to establish toxicokinetic profiles .
  • Confounding Factors : Control for polydrug use (e.g., synthetic cathinones) in case studies to isolate M5A-specific effects .

Q. What methodologies improve the detection window for M5A in chronic exposure studies?

  • Hair Analysis : Detect M5A glucuronides via methanol extraction and LC-MS/MS, as hair accumulates metabolites over weeks .
  • Urine Biomarkers : Prioritize carboxylated metabolites (e.g., M5A) over hydroxylated forms due to longer half-lives .

Q. How can in vitro-in vivo extrapolation (IVIVE) models predict M5A's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Physiologically Based PK (PBPK) Modeling : Integrate HLM metabolic rates, tissue partition coefficients, and urinary clearance data .
  • Microsampling : Collect serial blood/urine samples in rodents to validate model predictions .

Q. What validation criteria are essential for novel M5A detection assays in forensic contexts?

  • Specificity : No cross-reactivity with structurally related SCs (e.g., AB-FUBINACA) .
  • Sensitivity : LOD ≤1 ng/ml in blood/urine via LC-MS/MS .
  • Reproducibility : Inter-day CV <15% across three concentrations .

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